5-Bromo-indolizine
Overview
Description
5-Bromo-indolizine: is a heterocyclic compound that features a bromine atom attached to the fifth position of the indolizine ring. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and pyrroles. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-indolizine can be achieved through several methods:
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Pyridine and Pyrrole Scaffolds: : One common method involves the use of pyridine and pyrrole scaffolds. The reaction typically involves the bromination of indolizine using bromine or a bromine-containing reagent under controlled conditions .
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Transition Metal-Catalyzed Reactions: : Another approach involves transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high selectivity and yield .
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Oxidative Coupling: : Oxidative coupling reactions can also be employed to synthesize this compound. These reactions often use oxidizing agents like potassium permanganate or cerium ammonium nitrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 5-Bromo-indolizine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides .
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Oxidation Reactions: : The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction Reactions: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a common choice.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is frequently used.
Major Products
Substitution: Products include various substituted indolizines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as indolizine-5-carboxylic acid.
Reduction: Reduced forms like 5-amino-indolizine.
Scientific Research Applications
5-Bromo-indolizine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: This compound derivatives are used in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-indolizine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: This compound can intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-indolizine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
5-Fluoro-indolizine: Contains a fluorine atom and is used in different applications due to its unique electronic properties.
5-Iodo-indolizine: Features an iodine atom and is often used in radiolabeling studies.
Uniqueness of 5-Bromo-indolizine
This compound is unique due to its specific reactivity profile and the ability to form stable intermediates in various chemical reactions. Its bromine atom provides a good leaving group for substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromoindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDCEIAVLCELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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